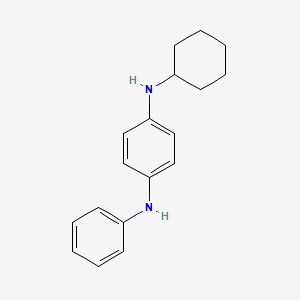

N-Cyclohexyl-N'-phenyl-p-phenylenediamine

Description

Contextual Significance of p-Phenylenediamine (B122844) Derivatives in Industrial Applications

Para-phenylenediamine (PPD) derivatives are a class of organic compounds that play a crucial role as antidegradants in various industrial applications, most notably in the manufacturing of rubber products. usm.my These compounds are indispensable for their ability to protect elastomers from the detrimental effects of oxidation and ozonolysis, processes that can lead to cracking, degradation of mechanical properties, and ultimately, product failure. usm.mylgcstandards.com The primary function of PPD derivatives is to act as antioxidants and antiozonants, thereby extending the service life and ensuring the reliability of materials such as tires, belts, hoses, and seals. usm.my

The mechanism by which these compounds afford protection involves the donation of hydrogen atoms to scavenge free radicals, thus interrupting the oxidative chain reactions that degrade rubber materials. This action is vital for maintaining the structural integrity and performance of rubber products, especially those exposed to harsh environmental conditions. lgcstandards.com The choice of a specific PPD derivative is often dictated by the desired balance of properties, including its effectiveness as an antioxidant and antiozonant, its volatility, and its potential environmental and health impacts. researchgate.net Prominent examples of widely used PPDs include N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). usm.my

Evolution of Academic Research on N-Cyclohexyl-N'-phenyl-p-phenylenediamine and Related Compounds

Academic research into this compound (CPPD), also known by trade names such as Antioxidant 4010, has evolved from foundational synthesis and characterization to more nuanced investigations into its performance and environmental behavior.

Initial research focused on the synthesis of N-substituted-N'-phenyl-p-phenylenediamines, with patents from the mid-20th century onwards detailing various production methods. One common synthesis route involves the reaction of N-phenyl-p-quinoneimine with a primary amine, such as cyclohexylamine (B46788), often in the presence of an acid catalyst like methanesulfonic acid. lgcstandards.com Another described method involves the reaction of cyclohexylamine with N-phenyl-p-phenylenediamine under controlled conditions, typically with heating and a catalyst.

Subsequent academic studies have delved into the compound's physicochemical properties and its efficacy as an antioxidant and antiozonant. Research has demonstrated that CPPD effectively improves the oxidative stability of rubber when subjected to accelerated aging tests. A significant finding in the evolving research landscape is the observation that CPPD exhibits lower multiphase ozone reactivity compared to other prominent PPDs like 6PPD and IPPD. mdpi.com This suggests a potentially different environmental interaction profile.

More recent research has been driven by concerns over the environmental and toxicological profiles of PPDs and their transformation products. A 2024 study highlighted that while both CPPD and IPPD are metabolized in human liver microsomes to form hydroxylated and N-dealkylated products, CPPD leads to the formation of fewer toxic quinones than the widely used 6PPD. This has positioned CPPD as a potentially safer alternative and has spurred further investigation into its metabolic pathways and the characteristics of its degradation products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₂N₂ | |

| Molecular Weight | 266.38 g/mol | |

| CAS Number | 101-87-1 | |

| Physical State | Brown solid | |

| Melting Point | 118-119 °C | |

| Boiling Point | 399.58 °C |

Identification of Critical Knowledge Gaps and Research Imperatives

Despite the growing body of research, several critical knowledge gaps remain, highlighting important areas for future scientific inquiry. The discovery of the high toxicity of 6PPD-quinone, a transformation product of 6PPD, has brought the environmental fate and potential toxicity of all PPD derivatives, including CPPD, to the forefront of environmental science. researchgate.net

A primary research imperative is to fully characterize the transformation products of CPPD under various environmental conditions. While it is known to produce fewer toxic quinones than 6PPD, a comprehensive understanding of all its metabolites and their respective toxicities is still lacking. Further investigation is needed to elucidate the complete metabolic pathways of CPPD in different environmental compartments and biological systems.

Another significant knowledge gap is the long-term environmental fate and transport of CPPD and its derivatives. While some studies have begun to analyze their presence in environmental samples, more extensive monitoring is required to understand their distribution, persistence, and potential for bioaccumulation. The development of more sensitive and selective analytical methods for detecting trace amounts of CPPD and its transformation products in complex matrices like soil and water is crucial for this endeavor.

Finally, there is a need for more comparative studies on the performance of CPPD versus other PPDs and emerging alternative antioxidants. While some research suggests its favorable toxicological profile, a comprehensive assessment of its antioxidant and antiozonant efficacy in a wide range of rubber formulations, alongside its environmental impact, is necessary to guide the development and adoption of safer and more sustainable antidegradants.

Table 2: Comparison of Common p-Phenylenediamine Derivatives

| Compound | Common Abbreviation | Key Features |

|---|---|---|

| This compound | CPPD | Lower ozone reactivity compared to 6PPD and IPPD; produces fewer toxic quinones than 6PPD. mdpi.com |

| N-isopropyl-N'-phenyl-p-phenylenediamine | IPPD | Widely used antioxidant and antiozonant. usm.my |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD | Highly effective antioxidant and antiozonant, but its transformation product, 6PPD-quinone, is highly toxic to some aquatic species. researchgate.net |

| N,N'-Diphenyl-p-phenylenediamine | DPPD | Another commonly used PPD derivative. usm.my |

Structure

3D Structure

Properties

IUPAC Name |

1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMMVODKVLXCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051508 | |

| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-87-1, 28209-54-3 | |

| Record name | N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediamine, N-cyclohexyl-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028209543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-N'-phenyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T29JGK5V4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Mechanisms of N Cyclohexyl N Phenyl P Phenylenediamine

Chemical Reactions of N-Cyclohexyl-N'-phenyl-p-phenylenediamine

The reactivity of this compound is largely centered around its amine functionalities and aromatic rings, making it an effective antioxidant in various applications, particularly in the rubber industry.

Oxidation Pathways and Quinone Formation

A primary reaction pathway for p-phenylenediamines, including CPPD, is oxidation, which leads to the formation of quinone-diimines. In the case of CPPD, this oxidation results in the formation of this compound-quinone (CPPD-Q). acs.orgmdpi.com This transformation is central to its function as an antioxidant, where it scavenges oxidizing agents, thereby protecting the material it is incorporated into from degradation. The presence of CPPD-Q has been detected in various environmental matrices, indicating that this oxidation process occurs in real-world conditions. mdpi.com While CPPD shows minimal reaction with ozone compared to other similar compounds, the formation of its quinone derivative is a notable transformation pathway.

Reduction Processes to Amine Derivatives

In environments with reducing agents, the quinone derivative of CPPD can be reduced back to its original amine form. This reversion to amine derivatives is a plausible chemical process, although it is considered less common in typical industrial settings where oxidative environments prevail. This reversible oxidation-reduction capability is a key aspect of the chemistry of p-phenylenediamines.

Electrophilic Substitution Reactions on Aromatic Rings

While specific studies detailing the electrophilic substitution reactions on the aromatic rings of this compound are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution provide a strong indication of its expected reactivity. The two secondary amine groups attached to the phenyl rings are considered activating groups. This is because the lone pair of electrons on the nitrogen atoms can be delocalized into the aromatic ring, increasing the electron density and making the ring more susceptible to attack by electrophiles.

This electron-donating effect is particularly pronounced at the ortho and para positions relative to the amine substituents. Therefore, it is anticipated that electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, would preferentially occur at these positions. The cyclohexyl and phenyl groups attached to the nitrogens also exert steric and electronic influences that can affect the regioselectivity of these reactions.

Environmental Degradation Pathways of this compound and its Derivatives

The release of CPPD into the environment raises concerns about its persistence and transformation. A significant degradation pathway, particularly in aquatic environments, is through photochemical reactions.

Photochemical Transformation Mechanisms in Aquatic Environments

The presence of sunlight can initiate the degradation of CPPD in water, a process known as photolysis. This can occur through direct absorption of light by the molecule or indirectly through reactions with other photochemically generated species in the water.

Studies on the photolysis of p-phenylenediamine (B122844) derivatives, including CPPD, reveal that direct photolysis is a viable degradation pathway. nih.govnih.govresearchgate.net The rate of this degradation is influenced by factors such as the pH of the water and the presence of other substances like dissolved organic matter. nih.gov For instance, the hydrolysis half-life of CPPD in water with a pH of 7.0 has been experimentally determined. acs.org

The degradation of similar p-phenylenediamines under UV irradiation has been shown to be faster in the UVB region compared to the UVA region, which is attributed to higher quantum yields and greater light absorption at shorter wavelengths. nih.gov While specific quantitative data for the direct photolysis of CPPD is part of ongoing research, the general trends observed for related compounds provide insight into its likely behavior.

The products of photolysis can be diverse, resulting from the cleavage and rearrangement of the parent molecule. For related p-phenylenediamines, hydrolysis products such as substituted phenols and anilines have been identified, suggesting that the C-N bond is a primary site of attack. acs.org

Oxidative Transformation in Atmospheric Environments (e.g., Ozonation)

The atmospheric transformation of p-phenylenediamines, particularly through ozonolysis, is a critical area of study. Research has shown that certain PPDs react rapidly with ozone. usgs.gov For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) have been observed to react with ozone to form numerous transformation products. usgs.gov However, studies indicate that this compound (CPPD) exhibits no significant multiphase ozone reactivity, despite its structural similarity to other PPDs. usgs.gov This suggests a structural selectivity in the ozonolysis of p-phenylenediamines. usgs.gov The atmospheric reactions of other pollutants, such as 1,3-butadiene, with ozone and hydroxyl radicals can lead to a variety of degradation products, highlighting the complexity of atmospheric chemical transformations. nih.gov

Hydrolytic Degradation Pathways

Hydrolysis is a key degradation pathway for many chemical compounds in aqueous environments. For p-phenylenediamine antioxidants, hydrolysis preferentially targets the aromatic secondary amine nitrogen atom with the strongest proton affinity and the carbon atom of the C-N bond with the highest nucleophilic-attack reactivity. acs.org The hydrolysis half-life of PPDs is influenced by the proton affinity of the nitrogen atom. acs.org While a detailed study on the specific hydrolytic degradation pathways of this compound was not found, the general mechanisms observed for other PPDs, such as the cleavage of the C-N bond, are likely relevant. acs.org For instance, in the hydrolysis of N,N'-diphenyl-p-phenylenediamine (DPPD), the C-N bonds attached to the central benzene (B151609) ring are susceptible to cleavage. acs.org

Biotic Transformation Processes (e.g., Microbial Degradation in Soil)

The fate of chemical compounds in soil environments is often governed by microbial degradation. nih.gov Studies on other organic compounds have demonstrated that microbial activity can significantly accelerate degradation compared to sterile conditions. nih.gov For example, the degradation of triphenyltin (B1233371) in non-sterilized soil is much faster than in sterile soil, with half-lives of 27 and 33 days at different concentrations. nih.gov While specific research on the microbial degradation of this compound in soil is not detailed in the provided results, the principles of microbial metabolism of similar compounds, such as n-alkyl-substituted cycloalkanes by microorganisms like Mycobacterium and Nocardia, suggest that biotic transformation of the cyclohexyl and phenyl moieties of CPPD is plausible. nih.gov The degradation of such compounds can involve oxidation of the alkyl side chains. nih.gov

Characterization and Identification of Transformation Products of this compound

Structural Elucidation of Novel Derivatives

The transformation of p-phenylenediamine antioxidants leads to the formation of various derivatives. For example, the ozonolysis of 6PPD and IPPD results in 22 and 16 transformation products, respectively, including the corresponding p-phenylenediamine-quinones (PPD-Qs). usgs.gov Although significant ozone reactivity was not observed for CPPD, the potential for other transformation pathways exists. usgs.gov The identification of transformation products is crucial for understanding the environmental fate and potential impact of the parent compound. Techniques like liquid chromatography-tandem mass spectrometry are instrumental in identifying these derivatives in various environmental matrices, including recycled rubber products. nih.gov

Quantitative Analysis of Transformation Product Yields

Quantifying the yield of transformation products is essential for assessing the extent of degradation and the potential exposure to these new compounds. Studies on other PPDs have shown that the ratio of transformation products to the parent PPD can increase with environmental weathering. nih.gov For instance, the ratio of PPD-quinones to their parent PPDs was found to increase as the total concentration of PPD-derived chemicals decreased in weathered rubber samples. nih.gov This indicates that transformation products can become the dominant form of these compounds over time. nih.gov While specific quantitative data for this compound transformation product yields were not available in the search results, the methodologies used for other PPDs provide a framework for such analyses.

Environmental Occurrence and Distribution of N Cyclohexyl N Phenyl P Phenylenediamine and Its Transformation Products

Global Occurrence in Abiotic Environmental Matrices

Research has confirmed the presence of p-phenylenediamine (B122844) (PPD) derivatives, including CPPD, and their transformation products in numerous abiotic environmental matrices across the globe. Their detection in air, water, soil, and dust highlights their persistence and widespread distribution as emerging environmental contaminants. mdpi.com

Atmospheric Particulate Matter (PM2.5) and Snow

CPPD and its derivatives have been identified as components of atmospheric particulate matter. A study of PM2.5 in urban areas of China reported that atmospheric contamination levels of p-phenylenediamine antioxidants were generally in the picogram per cubic meter (pg/m³) range between 2018 and 2019. nih.gov Urban vehicle tire abrasion is considered a primary contributor to the presence of these compounds in PM2.5. nih.gov

In highly polluted scenarios, such as road tunnels, the concentration of these pollutants is significantly higher. One study found that the concentration of PPDs in tunnel PM2.5 was substantially greater than in a general urban setting. nih.gov For instance, research in a tunnel in a Chinese megacity revealed heavy pollution from PPDs and their quinone derivatives. nih.gov While specific concentrations for CPPD are not always isolated, a review of studies indicated the detection of five PPDs, including CPPD and its transformation product CPPD-quinone, in air samples collected in Hong Kong. nih.gov

Studies on snow have also indicated the presence of tire-wear-related compounds. While much of the focus has been on N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic quinone (6PPDQ), the presence of these compounds in snowmelt serves as a proxy for the deposition of other tire-related additives like CPPD. nih.govresearchgate.net For example, analysis of road snow in Leipzig, Germany, detected various traffic-related compounds, confirming that snowmelt acts as a reservoir for pollutants from road runoff. researchgate.net

Table 1: Occurrence of PPDs in Atmospheric Particulate Matter (PM2.5)

| Location/Environment | Compound | Concentration Range | Notes |

|---|---|---|---|

| Urban Areas, China | Total PM2.5-bound PPDs | pg/m³ levels | Detected between 2018-2019. nih.gov |

| Road Tunnel, China | Total PPDs & 6PPD-Q | 3.83 to 8.73 times higher than urban site | Highlights high-pollution scenarios. nih.gov |

| Hong Kong, China | CPPD & CPPD-quinone | Detected | Specific concentrations not provided in the review. nih.gov |

Surface Waters and Stormwater Runoff

The presence of CPPD and its transformation products in surface waters is a significant concern due to direct runoff from roadways. Studies have confirmed the detection of various PPDs in water samples from road runoff, rivers, and even drinking water. semanticscholar.org

A study of tap water from two cities in China, Hangzhou and Taizhou, detected several PPDs. In Taizhou, CPPD was the predominant PPD found, with a mean concentration of 1.0 ng/L and a range of

Stormwater runoff is a primary pathway for the transport of tire-wear particles and associated chemicals into aquatic environments. mdpi.com Research has shown that runoff from urban areas contains a complex mixture of pollutants, including PPDs. mdpi.com While specific concentration data for CPPD in stormwater is often part of broader analyses of PPDs, the detection of its highly toxic cousin, 6PPD-quinone, in urban runoff at concentrations up to 19 µg/L in the United States underscores the potential for significant contamination by this class of compounds. sci-hub.se

Table 2: Concentration of CPPD in Water Samples

| Sample Type | Location | Mean Concentration | Concentration Range |

|---|

Sediments and Soils

Due to their chemical properties, CPPD and its derivatives can adsorb to particulate matter and accumulate in sediments and soils. A large-scale investigation across urban rivers, estuaries, coasts, and deep-sea regions confirmed the ubiquitous presence of seven PPDs and four PPD-quinones in sediments. nih.gov The study found a clear spatial trend, with the highest concentrations in urban river sediments, gradually decreasing towards the deep sea. nih.gov

Total sedimentary concentrations of PPDs and their quinone transformation products (PPD-Qs) showed median values of 39.7 ng/g and 15.2 ng/g, respectively, in urban rivers. nih.gov In a study of sediments from the Jiaojiang River in China, concentrations of the related compound 6PPD and its quinone were found to be 25 ng/g and 19 ng/g, respectively, indicating the level of contamination from tire-wear particles in riverine systems. nih.gov

Soil adjacent to roadways is also a significant sink for these compounds. Tire-wear particles are deposited on roadsides, leading to the accumulation of associated chemicals in the soil. hydrocon.com.au Studies on heavy metal contamination from traffic have shown that pollutant concentrations decrease with distance from the road and with soil depth. hydrocon.com.aunih.gov While specific quantitative data for CPPD in soils is limited, the patterns observed for other traffic-related contaminants suggest that the highest concentrations of CPPD would be found in the topsoil layer close to high-traffic roads.

Table 3: Median Concentrations of PPDs and their Transformation Products in Sediments

| Location | Median ΣPPDs Concentration (ng/g) | Median ΣPPD-Qs Concentration (ng/g) |

|---|---|---|

| Urban Rivers | 39.7 | 15.2 |

| Estuaries | 14.0 | 5.85 |

| Coasts | 9.47 | 2.97 |

| Deep-Sea Regions | 5.24 | 3.96 |

Data from a large-scale survey of sediments across various marine environments. nih.gov

Wastewater and Biosolids

Wastewater treatment plants (WWTPs) receive runoff and domestic sewage, which can contain CPPD and other PPDs. Research indicates that these compounds are effectively removed during the wastewater treatment process, primarily through biotransformation and adsorption to sludge. nih.gov

A study in Guangzhou, China, investigated the presence of PPDs and PPD-Qs in two WWTPs. The total concentrations of these compounds (Σ(PPDs+PPD-Qs)) were found to be in the range of 3.95–20.4 ng/L in the influent (incoming wastewater) and were significantly reduced to 0.69–3.94 ng/L in the effluent (treated water). nih.gov The compounds removed from the water accumulate in the sewage sludge, where concentrations ranging from 2.14–19.8 ng/g (dry weight) were measured. nih.gov This indicates that biosolids, the treated sludge often used as agricultural fertilizer, can be a source of these contaminants to the terrestrial environment. Currently, specific concentration limits for CPPD in biosolids are not commonly regulated. mdpi.com

Road Dust and Indoor Dust

Dust from various environments has been shown to be a significant reservoir for CPPD and other PPDs. Tire wear is a primary source of these compounds in road dust. A study exploring various dust types found that median concentrations of total PPDs were 226 ng/g in road dust and 232 ng/g in dust from underground parking lots. sci-hub.se A nationwide study in China found total PPD concentrations in urban trunk road dust to be in the range of 7.90–727 ng/g, with a median of 68 ng/g. nih.gov

These contaminants can also be transported indoors. The same study found that median concentrations of total PPDs in vehicle dust were 156 ng/g, while house dust had significantly lower levels at 14.0 ng/g. sci-hub.se Another study focusing on indoor dust in Hangzhou, China, detected nine PPDs, with total concentrations ranging from 1.7 to 223 ng/g. nih.gov The presence of these compounds in indoor environments is a potential route for human exposure. nih.gov The transformation product 6PPD-quinone has also been identified in various dust matrices, with levels comparable to its parent compound, 6PPD. sci-hub.se

Table 4: Median Concentrations of Total PPDs in Various Dust Types

| Dust Type | Median ΣPPDs Concentration (ng/g) |

|---|---|

| Road Dust | 226 |

| Underground Parking Lot Dust | 232 |

| Vehicle Dust | 156 |

| House Dust | 14.0 |

Data from a study investigating PPDs in different dust environments. sci-hub.se

Presence in Biotic Matrices

The widespread environmental presence of CPPD and its transformation products leads to exposure and accumulation in living organisms. Studies have confirmed their uptake in both invertebrates and humans.

Research using the nematode Caenorhabditis elegans as a model organism demonstrated that exposure to environmentally relevant concentrations of CPPD-quinone (0.01-10 µg/L) resulted in obvious body accumulation and induced neurotoxicity.

Human exposure to these compounds has also been confirmed through biomonitoring studies. A study of 149 healthy individuals in Taizhou, China, detected six different PPD-quinones in urine samples. mdpi.com CPPD-quinone was one of the most prevalent, with a mean urinary concentration of 2.1 ng/mL and a range of

Aquatic Organisms

The presence of p-phenylenediamine (PPD) antioxidants and their transformation products in aquatic environments poses a toxicological risk to aquatic life. mdpi.comnih.gov While much of the recent focus has been on the impacts of a related compound, 6PPD, and its highly toxic quinone (6PPD-Q), on species like coho salmon, the broader class of PPDs, including CPPD, is also under scrutiny. mdpi.comusgs.govregulations.gov

Studies have shown that tire-related chemicals can be found in various aquatic samples. For instance, an analysis of road run-off and associated water bodies in Nordic countries detected tire-related chemicals in 98% of the samples. norden.org The transformation products of PPDs, such as quinones, are of particular concern due to their potential for bioaccumulation and toxicity. mdpi.comnih.gov For example, 6PPD-Q has been found to accumulate in fish, and its toxic effects have been observed in multiple aquatic species. mdpi.complasticpollutioncoalition.orgsemanticscholar.org Although specific data on the bioaccumulation of CPPD in aquatic organisms is less extensive than for 6PPD, the lipophilic nature of PPDs suggests a potential for these compounds to accumulate in the fatty tissues of aquatic life. nih.gov

A study on the ozonolysis of different PPDs found that while 6PPD and N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) reacted rapidly with ozone to form numerous transformation products, CPPD showed no significant multiphase ozone reactivity under the tested conditions. usgs.gov This suggests that the environmental transformation pathways and the resulting byproducts may differ between various PPD compounds.

Terrestrial Biota (e.g., Plants)

The primary route of CPPD into terrestrial ecosystems is through the deposition of tire wear particles (TWPs) and tire and road wear particles (TRWPs). semanticscholar.org These particles, containing CPPD and other tire additives, can contaminate soil and be taken up by plants.

Research on the broader category of PPDs and their derivatives has indicated their potential for uptake by terrestrial organisms. semanticscholar.org While specific studies focusing solely on the bioaccumulation of CPPD in plants are limited, the general behavior of related compounds suggests that this is a plausible pathway for its entry into the terrestrial food web.

Human Biological Samples (e.g., Urine, Serum)

Human exposure to CPPD and its transformation products has been confirmed through the detection of these compounds in human biological samples. A study of Chinese adults detected various PPDs in all urine samples, with total concentrations ranging from 0.41 to 38 ng/mL. nih.gov In this study, CPPD was the second most dominant PPD, with a mean concentration of 0.85 ng/mL and a range from below the limit of detection to 2.5 ng/mL. nih.gov

The study also noted that female participants had significantly higher mean urinary concentrations of CPPD (1.0 ± 0.22 ng/mL) compared to male participants (0.83 ± 0.18 ng/mL). nih.gov Furthermore, urinary concentrations of CPPD showed a general decreasing trend with the age of the participants. nih.gov The estimated mean daily excretion of CPPD was 24 ng/kg of body weight per day. nih.gov

In addition to the parent compound, its transformation product, 2-(cyclohexylamino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione (CPPDQ), has also been detected in human urine. A study of 149 healthy individuals in Taizhou, China, found that CPPDQ was one of the most prevalent PPD-derived quinones, with a mean concentration of 2.1 ng/mL and a range from below the limit of detection to 24 ng/mL. mdpi.comresearchgate.net Similar to its parent compound, urinary concentrations of CPPDQ also decreased as participants aged. mdpi.comresearchgate.net The mean daily excretion of CPPDQ was estimated to be 68 ng/kg of body weight per day. researchgate.net The presence of both CPPD and CPPDQ in human urine indicates widespread exposure to these compounds. plasticpollutioncoalition.orgnih.govmdpi.comresearchgate.net

Urinary Concentrations of CPPD and CPPDQ in Human Samples

| Compound | Study Population | Mean Concentration (ng/mL) | Concentration Range (ng/mL) | Detection Frequency | Reference |

|---|---|---|---|---|---|

| CPPD | 151 Chinese Adults | 0.85 | <LOD - 2.5 | Detected in all samples | nih.gov |

| CPPDQ | 149 Healthy Individuals in Taizhou, China | 2.1 | <LOD - 24 | 55% - 92% | mdpi.comresearchgate.net |

Spatial and Temporal Distribution Patterns

The spatial distribution of CPPD is closely linked to its primary source: tire wear. Consequently, higher concentrations are expected in urban areas and near high-traffic roads. acs.org A study conducted in the Pearl River Delta, China, identified Guangzhou and Foshan as "hotspots" for atmospheric tire wear chemicals, with concentrations significantly correlating with the length of nearby roads. acs.org

Temporal patterns in the distribution of CPPD and its transformation products can be influenced by factors such as rainfall and temperature. For instance, concentrations of tire-derived contaminants in urban runoff have been observed to be higher during rain events. acs.org One study noted that concentrations of 6PPD-quinone, a related compound, were generally higher during rainstorms. semanticscholar.org

Sources and Release Mechanisms into the Environment

Tire Wear Particles (TWPs) and Tire and Road Wear Particles (TRWPs) as Primary Sources

The predominant source of CPPD in the environment is the abrasion of tires, which generates tire wear particles (TWPs) and tire and road wear particles (TRWPs). norden.orgsemanticscholar.orgoup.com CPPD is added to tire rubber formulations to protect against degradation from oxidation and ozone. As tires wear down through friction with the road surface, these microscopic particles are released into the environment. norden.org

It is estimated that around six million tonnes of tire particles are released annually on a global scale. oup.com These particles are a complex mixture of synthetic rubber, carbon black, and various additives, including CPPD. researchgate.net TRWPs can become airborne, contributing to fine particulate matter (PM2.5), or be washed into soils and water bodies via road runoff. acs.orgoup.com Studies have confirmed that TRWPs are a significant contributor of PPDs and their transformation products to road dust. researchgate.netbohrium.com

Other Industrial Applications and Emissions

While the primary use of CPPD is as an antioxidant in the rubber industry, particularly for tires, it is also utilized in other rubber and polymer products. chemotechnique.se These applications include rubber hoses, boots, shoe soles, and other industrial rubber goods. chemotechnique.se Emissions from the manufacturing and disposal of these products can also contribute to the environmental load of CPPD. Additionally, some research indicates that e-waste recycling facilities may be a source of PPDs and their derivatives. nih.gov

Environmental Fate and Transport Dynamics

Leaching and Mobilization from Source Materials

The primary source material for CPPD in the environment is tire rubber. chemotechnique.se Through mechanical abrasion and weathering, small particles known as tire wear particles (TWPs) are generated and deposited on road surfaces and adjacent environments. bioengineer.orgbioengineer.org CPPD and other chemical additives can then be mobilized from these particles through leaching.

Laboratory studies have demonstrated that p-phenylenediamines (PPDs), including related compounds like N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), can leach from tire particles into the surrounding water. ca.govwa.gov The rate and extent of leaching are influenced by several factors. For instance, studies on cryo-milled tire tread and crumb rubber have shown that exposure to simulated sunlight can increase the release of dissolved organic carbon and some tire-derived chemicals. frontiersin.org The aging history of the tire particles also modulates the amount of chemicals leached. frontiersin.org One study simulating marine conditions found that the amounts of most chemicals released decreased from cryo-milled tire tread to virgin crumb rubber to weathered crumb rubber that had been immersed in the sea. frontiersin.org

Aqueous leaching simulations using tire tread wear particles indicated a short-term release of approximately 5.2 μg of the 6PPD transformation product, 6PPD-quinone (6PPD-Q), per gram of TWP over a six-hour period under flow-through conditions. rsc.org While specific leaching rates for CPPD are not as extensively documented as for 6PPD, the general behavior of PPDs suggests a significant potential for mobilization from tire debris into the environment. Research indicates that about 60% of leachable compounds in tires are mobile, highlighting a substantial potential for transport in the environment. movinonconnect.com

Transport Mechanisms in Aquatic Systems

Once leached from tire particles, CPPD and its transformation products are subject to various transport mechanisms within aquatic environments, moving from terrestrial sources into rivers, estuaries, and eventually marine ecosystems.

Surface Runoff and Stormwater Pathways

Surface runoff, particularly during rain events, is a primary pathway for the transport of TRWPs and the chemicals they contain from roadways into aquatic systems. bioengineer.orgmovinonconnect.com Stormwater acts as a carrier, washing away the particles and the leached chemicals from impervious surfaces like roads and parking lots. movinonconnect.comusgs.gov

Studies have detected various PPDs and their derivatives in stormwater and urban runoff. For example, a reconnaissance of U.S. waterways between 2018 and 2024 consistently found 6PPD and its toxic quinone derivative in stormwater samples collected from urban areas. usgs.govusgs.gov Concentrations of 6PPD-Q in roadway runoff have been reported in the range of micrograms per liter, with levels sufficient to cause acute mortality in sensitive species like coho salmon. wa.govresearchgate.net The concentration of these compounds in road dust, a major component of urban runoff, further underscores this transport pathway. nih.gov Median concentrations of total PPDs in road and parking lot dust have been measured at 226 ng/g and 232 ng/g, respectively. acs.org

Sorption to Particulates and Sediments

Due to their chemical properties, PPDs like CPPD have a tendency to sorb (adhere) to organic carbon in suspended particulate matter and bottom sediments in aquatic systems. ca.gov This process is a key factor in their environmental distribution, acting as both a sink and a long-term source. The octanol-water partitioning coefficient (log KOW) for the related compound 6PPD-Q was measured at 4.30, indicating a tendency to associate with particulate and organic matter rather than remaining dissolved in water. rsc.org

This sorption behavior means that sediments in rivers, lakes, and estuaries can become reservoirs for these compounds. researchgate.netplos.org The physicochemical properties of the sediment, such as particle size and total organic carbon (TOC) content, influence sorption capacity, with finer particles often exhibiting higher sorption due to a larger surface area and higher TOC content. nih.gov The process of sorption means that leaching through soil to groundwater is considered unlikely for some PPDs. ca.gov

Transport in Estuarine and Marine Environments

The transport of PPDs does not end in freshwater systems. Riverine outflows carry these contaminants into estuaries and coastal marine environments. researchgate.netresearchgate.net A large-scale survey of sediments from urban rivers, estuaries, coasts, and even deep-sea regions demonstrated the widespread occurrence and transport of seven PPDs and four of their quinone transformation products. researchgate.net

The study found a clear spatial trend, with the total concentrations of PPDs and their quinones decreasing from urban rivers to estuaries and further out to coastal and deep-sea regions. researchgate.net This gradient confirms that riverine discharge is a significant transport route for these tire-derived chemicals to coastal and open oceans. researchgate.net Simulated marine conditions have also been used in laboratory settings to study the leaching of chemicals from tire particles, confirming their release into saline environments. frontiersin.org The presence of these compounds in estuarine and marine sediments indicates their persistence and capacity for long-range transport within aquatic systems. researchgate.netresearchgate.net

Atmospheric Transport and Deposition

While surface runoff is a major transport vector, atmospheric transport is increasingly recognized as a significant pathway for the distribution of tire-wear-associated contaminants, including PPDs. researchgate.nettireparticles.info A small but significant fraction of TRWPs (estimated at around 2-5%) is released into the air. tireparticles.info These airborne particles can then be transported over long distances before being deposited. researchgate.net

Studies have confirmed the ubiquitous presence of PPDs and their quinone derivatives in fine particulate matter (PM2.5) in urban air. uic.edu.cnnih.govhkbu.edu.hk Concentrations are typically in the picogram per cubic meter (pg/m³) range and show significant spatiotemporal variations, often correlating with traffic density. nih.gov Research has also documented the presence of PPDs in fresh atmospheric snow from urban areas, with median concentrations reaching up to 260 pg/g, further confirming atmospheric deposition as a key process. hkbu.edu.hknih.gov

The size of the atmospheric particles is a critical factor, as it influences both transport distance and the transformation of PPDs into their quinone derivatives. documentsdelivered.com One study found that 48% of PPD-quinones reside in coarse particles, suggesting that previous focus on fine particles may have underestimated total atmospheric concentrations and exposure. documentsdelivered.com Wind speed and other meteorological conditions also play a role in the dispersion and deposition patterns of these airborne contaminants. researchgate.net

Bioavailability and Potential for Bioaccumulation in Food Webs

Once in the environment, CPPD and related PPDs can become available for uptake by living organisms. The bioavailability and potential for bioaccumulation—the process by which a substance builds up in an organism—are critical for understanding the ecological risk of these compounds. nih.govepa.gov

Studies on the related compound 6PPD and its quinone (6PPD-Q) have shown they are bioavailable and can accumulate in aquatic organisms. mdpi.comresearchgate.net For example, 6PPD-Q has been found to be highly bioavailable in aquatic environments, and zebrafish embryos exposed to it showed significant bioaccumulation. mdpi.com The lipophilic nature of these compounds, indicated by properties like the log KOW, suggests a potential for accumulation in the fatty tissues of organisms. researchgate.net

Research in a mangrove ecosystem explored the bioaccumulation and trophodynamics (movement through the food web) of several PPDs. confex.com It found detectable concentrations of PPDs and their quinones in various organisms, including crabs, fish, and birds. confex.com Some PPDs, such as DPPD and DTPD, exhibited significant trophic magnification, meaning their concentrations increased at higher levels of the food web. confex.com While specific bioaccumulation factors for CPPD are not widely documented, the behavior of other PPDs suggests a potential for entry and magnification in environmental food webs. confex.comnih.gov

Inter-Compartmental Exchange and Partitioning Behavior

The distribution of N-Cyclohexyl-N'-phenyl-p-phenylenediamine in the environment is largely governed by its physicochemical properties, which determine its affinity for different environmental compartments. Key parameters such as its water solubility, octanol-water partition coefficient (LogP), and soil organic carbon-water (B12546825) partitioning coefficient (Koc) provide significant insights into its likely environmental behavior.

CPPD is characterized by its low solubility in water cymitquimica.com. This property suggests that the compound will not readily dissolve in aquatic systems. Instead, it is more likely to adsorb to particulate matter within the water column or partition to sediment.

The lipophilicity of a chemical, or its tendency to dissolve in fats, oils, and lipids, is indicated by its octanol-water partition coefficient (LogP). For CPPD, the ACD/LogP is reported to be 4.01 lookchem.com. This relatively high value indicates a strong tendency to move from the aqueous phase to organic phases. Consequently, in an aquatic environment, CPPD is expected to bioaccumulate in the fatty tissues of organisms. This partitioning behavior also suggests a high affinity for organic matter in soil and sediment.

Further elucidating its behavior in terrestrial environments is the soil organic carbon-water partitioning coefficient (Koc). At a pH of 7.4, the Koc for CPPD is estimated to be 3455.17 lookchem.com. This high value confirms a strong tendency for the compound to sorb to the organic fraction of soil and sediments, limiting its mobility in the subsurface environment. This strong adsorption to soil particles reduces the likelihood of leaching into groundwater. However, it also implies that soil can act as a long-term reservoir for this compound.

The bioconcentration factor (BCF) provides a measure of a chemical's potential to accumulate in aquatic organisms. At a pH of 7.4, the BCF for CPPD is calculated to be 626.24, while at a pH of 5.5, it is 152.53 lookchem.com. These values suggest a moderate to high potential for bioconcentration in aquatic life, consistent with its lipophilic nature.

Below is an interactive data table summarizing the key physicochemical properties of this compound that influence its environmental partitioning.

| Property | Value | pH | Reference |

| ACD/LogP | 4.01 | lookchem.com | |

| ACD/LogD | 3.99 | 7.4 | lookchem.com |

| ACD/LogD | 3.37 | 5.5 | lookchem.com |

| ACD/BCF | 626.24 | 7.4 | lookchem.com |

| ACD/BCF | 152.53 | 5.5 | lookchem.com |

| ACD/KOC | 3455.17 | 7.4 | lookchem.com |

| ACD/KOC | 841.53 | 5.5 | lookchem.com |

| Water Solubility | Insoluble | cymitquimica.com |

Influence of Environmental Factors on Fate and Transport (e.g., Temperature, Illumination, Storm Events)

The environmental fate and transport of this compound are not static processes but are dynamically influenced by various environmental factors, including temperature, light, and meteorological events like storms.

Temperature: While specific studies on the effect of temperature on CPPD degradation are limited, research on related p-phenylenediamine (B122844) (PPD) compounds, such as 6PPD, indicates that temperature plays a crucial role in their environmental persistence nih.govnih.gov. The degradation of 6PPD in the dark has been found to be highly dependent on temperature, with faster degradation observed at higher temperatures nih.govnih.gov. This suggests that in warmer climates or during summer months, the natural attenuation of CPPD in soil and water might be accelerated. Conversely, in colder environments, the compound is likely to be more persistent.

Illumination: Photodegradation, or the breakdown of chemicals by light, can be a significant removal pathway for many organic pollutants in the aquatic environment. Studies on the related compound 6PPD have shown that it undergoes direct photochemical degradation when exposed to light, particularly in the UV spectrum nih.govnih.govdrugbank.com. The transformation of PPDs can lead to the formation of other compounds, such as their quinone derivatives. For instance, the transformation of 6PPD to the more toxic 6PPD-quinone is influenced by sunlight drugbank.com. While direct research on the photodegradation of CPPD is not widely available, its structural similarity to other PPDs suggests that it is likely susceptible to photochemical transformation in sunlit surface waters.

Storm Events: Storm events can significantly influence the transport of particle-bound contaminants like CPPD. Due to its high Koc value, CPPD is expected to be strongly associated with soil and road dust particles. During heavy rainfall, stormwater runoff can mobilize these contaminated particles and transport them into nearby water bodies chemicalbook.comitrcweb.orgcalpaclab.com. Research on tire-derived chemicals has demonstrated that storm events lead to increased concentrations of these compounds in urban rivers . A study that analyzed roadway runoff detected a quinone derivative of CPPD (CPPDQ) at concentrations around 200 ng/L, highlighting the role of stormwater in transporting this class of compounds nih.gov. The influx of CPPD during storm events can lead to episodic high concentrations in aquatic ecosystems, posing a potential risk to aquatic organisms.

Toxicological and Ecological Implications of N Cyclohexyl N Phenyl P Phenylenediamine and Its Transformation Products

Ecotoxicity to Aquatic Ecosystems

CPPD and its derivatives are recognized as toxic to aquatic life with long-lasting effects. eastharbourgroup.comnih.gov The hydrolysis of PPDs in aquatic environments is a significant factor in their environmental fate, with compounds like CPPD having relatively short hydrolysis half-lives (2.2–7.4 hours) in runoff and river water. acs.org This degradation can alter the potential toxicity to aquatic organisms. acs.org

While much of the recent focus has been on the extreme toxicity of 6PPD-quinone (6PPD-Q) to salmonids, research indicates significant variability in toxicity among different PPD transformation products. acs.orgacs.org 6PPD-Q, a transformation product of the widely used antioxidant 6PPD, is acutely lethal to several salmonid species, including coho salmon (Oncorhynchus kisutch), rainbow trout (Oncorhynchus mykiss), and brook trout, with median lethal concentrations (LC50) sometimes lower than those found in surface waters. nih.govacs.org Studies have established a 24-hour LC50 for 6PPD-Q in juvenile coho salmon at 41.0 ng/L and a 96-hour LC50 for rainbow trout at 0.35 µg/L. acs.orgnih.gov Early-life stage lake trout (Salvelinus namaycush) have also shown high sensitivity, with a 45-day LC50 of 0.39 µg/L. biorxiv.org

In contrast, the transformation product of CPPD, N-phenyl-N'-cyclohexyl-p-phenylenediamine-quinone (CPPD-Q), appears to be significantly less toxic to salmonids. acs.org In a study comparing the toxicity of various PPD-quinones, no acute mortality was observed in rainbow trout exposed to CPPD-Q at concentrations up to 4.6 µg/L. acs.org Similarly, another study found that while the ozonolysis products of 6PPD were highly toxic to coho salmon cells and caused acute mortality in juvenile rainbow trout, the reaction mixtures of ozonated CPPD did not show these effects. acs.orgnih.govchemrxiv.orgusgs.gov This suggests a unique, structure-related toxicity for 6PPD-Q that is not shared by CPPD-Q, positioning other PPDs like CPPD as potential, less acutely toxic alternatives. acs.orgacs.orgnih.gov

Table 1: Comparative Acute Toxicity of PPD-Quinones to Salmonids

| Compound | Species | Exposure Duration | LC50 / Effect Concentration | Citation |

|---|---|---|---|---|

| 6PPD-Q | Coho Salmon (O. kisutch), juvenile | 24 hours | 41.0 ng/L | nih.gov |

| 6PPD-Q | Rainbow Trout (O. mykiss) | 96 hours | 0.35 µg/L | acs.org |

| CPPD-Q | Rainbow Trout (O. mykiss) | 96 hours | No toxicity observed up to 4.6 µg/L | acs.org |

| IPPD-Q | Rainbow Trout (O. mykiss) | 96 hours | No toxicity observed up to 13 µg/L | acs.org |

The ecotoxicity of PPDs and their quinone derivatives extends to aquatic microorganisms. nih.gov A study on the aquatic bacterium Vibrio fischeri assessed the acute toxicity of 18 different PPDs and PPD-Qs. nih.gov The bioluminescence inhibition EC50 values for the PPD-quinones ranged from 1.76 to 15.6 mg/L. nih.gov Notably, some of the newly identified PPD-Qs demonstrated significantly higher toxicity to Vibrio fischeri than the extensively studied 6PPD-Q, indicating a broad toxicological threat from this class of compounds to aquatic bacteria. nih.gov The parent PPD compounds were also found to be toxic to aquatic life. eastharbourgroup.com

**Table 2: Acute Toxicity of PPD-Quinones to *Vibrio fischeri***

| Compound Class | Effect | EC50 Range | Citation |

|---|---|---|---|

| PPD-Quinones | Bioluminescence Inhibition | 1.76 - 15.6 mg/L | nih.gov |

Beyond acute mortality, PPDs can exert various sublethal effects on aquatic organisms. nih.gov For instance, exposure of zebrafish (Danio rerio) embryos to the parent compound 6PPD resulted in developmental toxicity. nih.gov Observed effects included decreased hatchability, reduced autonomous movement, smaller body length, and physical deformities. nih.gov This exposure also disrupted the growth hormone/insulin-like growth factor (GH/IGF) and hypothalamic-pituitary-thyroid (HPT) axes, which could be responsible for the observed developmental impairment and growth inhibition. nih.gov While this research focused on 6PPD, it highlights the potential for other PPDs like CPPD to cause similar sublethal reproductive and developmental harm. nih.gov The potential for PPDs and their transformation products to cause neurotoxic and reproductive toxicity is a growing concern. nih.gov

Research into the mechanisms of PPD toxicity points to several cellular and molecular pathways. Mitochondrial function is a known target for many environmental chemicals, and dysfunction in these organelles can lead to a wide range of chronic diseases. nih.gov For PPD-Qs, studies on Vibrio fischeri revealed that they can reduce esterase activity, cause cell membrane damage, and induce intracellular oxidative stress. nih.gov Molecular docking analyses suggest that PPD-Qs may interfere with protein function through competitive binding with luciferase in the bacterium. nih.gov

A significant finding in the toxicity mechanism of 6PPD-Q is its ability to form DNA adducts. nih.gov Studies have shown that 6PPD-Q reacts with deoxyguanosine (a building block of DNA) to form adducts in the genomic DNA of treated mammalian cells and the aquatic algae Chlamydomonas reinhardtii. nih.gov The levels of these adducts were correlated with the concentration of 6PPD-Q, suggesting a direct genotoxic effect. nih.gov The unique and high toxicity of 6PPD-Q in salmonids suggests a specific mechanism of action, potentially related to the disruption of critical biological barriers or other targeted molecular interactions that are less affected by CPPD-Q. acs.orgnih.gov

Ecotoxicity to Terrestrial Ecosystems (e.g., Plant Uptake, Soil Organisms)

Chemical contaminants can enter terrestrial ecosystems through various pathways, including atmospheric deposition, industrial spills, and the degradation of waste products like tires. mdpi.com Once in the soil, these substances can affect soil health and the organisms within it. mdpi.com PPDs and their quinone derivatives from sources like tire wear particles can contaminate roadside soils. researchgate.net

The accumulation of such chemicals can alter the soil environment by disturbing microbial communities, which may lead to reduced microbial diversity and altered metabolism. researchgate.net Although specific studies on the terrestrial ecotoxicity of CPPD are limited, the general principles of soil ecotoxicology suggest that persistent organic pollutants can pose a risk. nih.gov There is evidence that contaminant mixtures in soil can have synergistic negative effects on soil invertebrates. mdpi.com The impact of PPDs on soil organisms and potential uptake by plants is an area requiring further investigation to fully understand their environmental risk. d-nb.info

Potential Human Exposure Pathways and Health Considerations

Humans can be exposed to PPDs and their transformation products through ingestion, inhalation, and dermal contact. nih.govresearchgate.net These compounds are pervasive in the environment, with studies detecting CPPD and its quinone (CPPD-Q) in indoor dust. nih.gov One analysis found CPPD-Q at a median concentration of 15.5 ng/g in household dust, indicating that indoor environments are a significant source of exposure. nih.gov

The presence of these compounds in dust leads to internal exposure. CPPD has been detected in human urine samples, confirming its uptake by the body. nih.gov In a study of 151 Chinese adults, CPPD was the second most dominant PPD, with a mean concentration of 0.85 ng/mL. nih.gov The study estimated a mean daily excretion of 24 ng/kg of body weight for CPPD. nih.gov Interestingly, the transformation product CPPD-Q was detected in urine at relatively high levels, even when the parent compound CPPD was not, suggesting significant conversion within the body or the environment prior to exposure. nih.gov

CPPD is known as a dermatological sensitizer (B1316253) and allergen. nih.govdrugbank.com It is used in clinical patch tests to diagnose allergic contact dermatitis, which can be caused by exposure to rubber products containing the chemical, such as gloves, shoes, and tires. chemotechnique.senih.gov While information on the systemic toxicity of CPPD in humans is limited, the parent compound for this class, p-phenylenediamine (B122844), is associated with a range of adverse health effects from acute exposure, including severe dermatitis, eye irritation, gastritis, and vertigo. epa.gov Chronic exposure can lead to eczematoid contact dermatitis. epa.gov There is evidence that PPDs and PPD-Qs have the potential to cause digestive, respiratory, and neurotoxic effects, but more research is needed to quantify the direct health risks to humans. nih.gov

Exposure via Inhalation, Ingestion, and Dermal Contact

Human exposure to N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) and its derivatives can occur through several pathways, including inhalation, ingestion, and dermal contact. epa.govepa.gov

Inhalation: The inhalation of contaminated air, particularly in the form of particulate matter like dust, represents a significant exposure route. epa.gov This is especially relevant in occupational settings where CPPD is manufactured or used, and for the general population in environments with high levels of tire wear particles. epa.govnih.gov

Ingestion: Ingestion can occur through the consumption of contaminated food and water. While specific data on CPPD in food is limited, the potential for bioaccumulation in the food web raises concerns about dietary intake. nih.gov Ingestion of contaminated water is another potential route, although releases to water are expected to be low. regulations.gov

Dermal Contact: Direct skin contact with products containing CPPD, such as rubber goods, is a primary route of dermal exposure. epa.gov The compound is a known skin sensitizer and can cause allergic contact dermatitis. chemicalbook.comnih.govdrugbank.com While absorption through the skin is considered to be poor, repeated or prolonged contact may lead to allergic reactions in susceptible individuals. regulations.goveastharbourgroup.com

The primary routes of exposure to CPPD and its transformation products are summarized in the table below.

| Exposure Route | Description |

| Inhalation | Breathing in airborne particles (e.g., dust) or vapors containing the compound. epa.gov |

| Ingestion | Consuming contaminated food or water. nih.govregulations.gov |

| Dermal Contact | Skin contact with materials containing the compound, such as rubber products. epa.gov |

Assessment of Metabolites and Transformation Products in Human Biosamples

The assessment of this compound (CPPD) and its transformation products in human biosamples is crucial for understanding human exposure and potential health risks. Studies have detected both the parent compound and its quinone derivative (CPPDQ) in human urine and serum. mdpi.comnih.govresearchgate.netnih.gov

A study of 149 healthy individuals in Taizhou, China, detected CPPDQ in urine samples, with a mean concentration of 2.1 ng/mL. mdpi.com In another study of 151 Chinese adults, the mean urinary concentration of the parent compound, CPPD, was 0.85 ng/mL. nih.gov These findings indicate that the general population is exposed to these compounds. nih.gov

The transformation of CPPD to CPPDQ is a significant metabolic pathway. mdpi.com CPPDQ is a quinone derivative formed through the oxidation of CPPD. researchgate.net Both CPPD and CPPDQ have been found in human urine, with one study reporting CPPDQ as one of the predominant PPDQs detected. mdpi.com

The estimated daily excretion of CPPD and its quinone derivative provides further insight into human exposure levels. The mean daily excretion of CPPD was estimated to be 24 ng/kg of body weight per day, while the mean daily excretion of CPPDQ was 68 ng/kg of body weight per day. mdpi.comnih.gov

The following table summarizes the findings on the detection of CPPD and its metabolites in human biosamples.

| Analyte | Biosample | Population | Mean Concentration | Detection Frequency |

| CPPD | Urine | 151 Chinese adults | 0.85 ng/mL | Not specified |

| CPPDQ | Urine | 149 healthy individuals in Taizhou, China | 2.1 ng/mL | 55% to 92% |

Long-Term Exposure Impacts and Specific Health Endpoints

Long-term exposure to this compound (CPPD) and its derivatives is associated with several health concerns, primarily related to skin sensitization and potential systemic effects. chemicalbook.comnih.govdrugbank.com

Dermal Effects: CPPD is a known skin sensitizer and allergen. chemicalbook.comnih.govdrugbank.com Prolonged or repeated skin contact can lead to allergic contact dermatitis, characterized by itching, rashes, and hives. chemicalbook.comeastharbourgroup.com

Systemic Effects: While data on the long-term systemic effects in humans is limited, animal studies and in vitro research provide some insights. In a 28-day repeated-dose toxicity study in rats, a related p-phenylenediamine derivative caused blood, neurological, and kidney effects. regulations.gov However, specific long-term studies on CPPD are lacking.

Carcinogenicity and Genotoxicity: The carcinogenic and genotoxic potential of CPPD is not well-established. eastharbourgroup.com One study indicated that N-phenyl-p-phenylenediamine, a related compound, was investigated for gene mutations and was not found to be mutagenic in the Ames test. europa.eu However, another study on p-phenylenediamine showed it was weakly mutagenic with metabolic activation. nih.gov The International Agency for Research on Cancer (IARC) has not classified this compound specifically, but occupational exposure to hair dyes containing p-phenylenediamine is classified as "probably carcinogenic to humans" (Group 2A). news-medical.net

Oxidative Stress: The transformation product of CPPD, CPPD-quinone (CPPDQ), has been shown to induce oxidative stress. nih.gov Studies on the related compound 6PPD have shown an association between its concentration and biomarkers of lipid oxidative damage in humans. nih.gov

The table below summarizes the potential long-term health impacts of exposure to CPPD and its derivatives.

| Health Endpoint | Findings |

| Skin Sensitization | Known to cause allergic contact dermatitis. chemicalbook.comnih.govdrugbank.com |

| Systemic Toxicity | Limited human data; animal studies on related compounds suggest potential for blood, neurological, and kidney effects. regulations.gov |

| Carcinogenicity | Not classified; related compounds have shown mixed results in mutagenicity studies. europa.eunih.gov IARC classifies occupational exposure to p-phenylenediamine in hair dyes as probably carcinogenic. news-medical.net |

| Oxidative Stress | Transformation products like quinones can induce oxidative stress. nih.govnih.gov |

Comparative Toxicological Assessment with Other p-Phenylenediamine Derivatives

This compound (CPPD) is one of several p-phenylenediamine (PPD) derivatives used as antioxidants in rubber products. mdpi.com A comparative toxicological assessment with other PPDs, such as N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD), reveals both similarities and differences in their toxicological profiles. mdpi.comacs.org

Toxicity of Quinone Transformation Products: A significant area of concern is the toxicity of the quinone transformation products of these PPDs. The quinone derivative of 6PPD, known as 6PPD-quinone (6PPD-Q), has been identified as highly toxic to certain aquatic species. nih.govacs.org In contrast, studies have shown that other PPD-quinones, including the quinone of CPPD (CPPD-Q), did not exhibit the same level of acute toxicity in similar tests. acs.org For instance, one study found no toxic effects for CPPD-Q up to a concentration of 50 μg/L, while 6PPD-Q was significantly more toxic. acs.org

Mutagenicity: The mutagenicity of PPD and its derivatives has been a subject of study. p-Phenylenediamine itself was found to be weakly mutagenic in the Ames test with metabolic activation. nih.gov In contrast, a study on N-phenyl-p-phenylenediamine, a compound structurally related to CPPD, did not show mutagenic activity in the Ames test. europa.eu The acetylated metabolites of p-phenylenediamine were also found to be non-mutagenic. nih.gov

Human Exposure and Metabolites: Human biomonitoring studies have detected various PPDs and their quinone derivatives in urine and serum, indicating widespread exposure. mdpi.comnih.govnih.gov In a study comparing several PPD-quinones in human urine, 6PPD-Q and CPPD-Q were the most prevalent. mdpi.com Another study found that in human urine, 6PPD was the dominant PPD, followed by CPPD. nih.gov

The following table provides a comparative overview of the toxicological data for CPPD and other PPD derivatives.

| Compound/Derivative | Acute Toxicity of Quinone (Aquatic) | Mutagenicity (Ames Test) | Prevalence in Human Urine |

| CPPD/CPPD-Q | No toxic effects observed up to 50 μg/L. acs.org | N-phenyl-p-phenylenediamine (related compound) was not mutagenic. europa.eu | Second most prevalent PPD in one study. nih.gov |

| 6PPD/6PPD-Q | Highly toxic to certain aquatic species. nih.govacs.org | Not specified in the provided results. | Most prevalent PPD in one study. nih.gov |

| p-Phenylenediamine | Not specified in the provided results. | Weakly mutagenic with metabolic activation. nih.gov | Not specified in the provided results. |

| IPPD/IPPD-Q | Not specified in the provided results. | Not specified in the provided results. | Detected in human urine. mdpi.com |

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate CPPD and its transformation products from any remaining matrix components before detection.

1 Liquid Chromatography (LC) Applications (e.g., HPLC, UPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry, is the gold standard for the analysis of PPDs and their transformation products. scilit.comsciengine.com These techniques are well-suited for non-volatile and thermally labile compounds like CPPD.

Reverse-phase (RP) chromatography is the most common separation mode. A typical RP-HPLC method for CPPD uses a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier. sielc.comsielc.com The addition of formic acid is common for methods using mass spectrometry detection, as it is a volatile modifier that improves ionization efficiency. sielc.comsielc.com UPLC systems, which utilize columns with smaller particle sizes (e.g., <3 µm), offer faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Table 3: Example Liquid Chromatography Parameters for CPPD Analysis

| Parameter | Specification | Purpose/Comment |

| Instrument | HPLC or UPLC system | UPLC provides faster analysis and higher resolution. sielc.com |

| Column | Reversed-Phase C18 (e.g., Newcrom R1) | Standard for separating moderately polar to nonpolar compounds. |

| Mobile Phase | Acetonitrile and Water Gradient | Allows for the separation of compounds with a range of polarities. |

| Modifier | Formic Acid or Phosphoric Acid | Improves peak shape and ionization efficiency (Formic acid is MS-compatible). sielc.comsielc.com |

| Detection | Tandem Mass Spectrometry (MS/MS) or UV | MS/MS provides high selectivity and sensitivity. nih.gov |

Advanced Analytical Methodologies for N Cyclohexyl N Phenyl P Phenylenediamine and Its Transformation Products

2 Gas Chromatography (GC) Considerations (if applicable for specific derivatives)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the determination of PPDs. scilit.com A method for analyzing CPPD in zebrafish embryos utilized ultrasonic extraction with dichloromethane (B109758) followed by GC-tandem MS (GC-MS/MS) analysis in selective reaction monitoring (SRM) mode.

However, direct GC analysis of some p-phenylenediamines can be challenging due to their polarity and potential for thermal degradation. For the parent compound, p-phenylenediamine (B122844) (PPDA), chemical derivatization is often necessary to improve volatility and thermal stability, thereby enhancing the instrumental response. nih.gov A common approach is to convert the amine functional groups into imine derivatives through a reaction with benzaldehyde. nih.govresearchgate.net While this has been established for PPDA, it highlights an important consideration for the GC analysis of CPPD, suggesting that derivatization may be required for robust and sensitive quantification.

Mass Spectrometric Detection and Quantification Methods

Mass spectrometry (MS) is the preferred detection method for CPPD and its transformation products due to its exceptional sensitivity and selectivity. It is commonly coupled with either liquid or gas chromatography.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a dominant technique for quantifying PPDs and their quinone transformation products (PPD-Qs) in environmental and biological samples. sciengine.comnih.gov For high-confidence identification, high-resolution mass spectrometry (HRMS), such as with Orbitrap platforms, is invaluable, enabling non-targeted screening and the structural elucidation of novel transformation products. scilit.com

Tandem MS (MS/MS) experiments are crucial for structural confirmation and for distinguishing between isomers. The fragmentation patterns of PPD-quinones have been characterized. For the quinone derivative of CPPD (CPPD-Q), a key fragmentation pathway involves the loss of its cyclohexyl group, resulting in a diagnostic product ion at a mass-to-charge ratio (m/z) of 215.0815. nih.govacs.org Further fragmentation of this ion can produce other characteristic ions, such as m/z 187.0866 and m/z 170.0600, which can be used for highly specific detection in Multiple Reaction Monitoring (MRM) or SRM methods. nih.govacs.org

Table 4: Diagnostic Mass Spectrometric Fragments for N-Cyclohexyl-N'-phenyl-p-phenylenediamine quinone (CPPD-Q)

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Significance |

| 297.1598 | 215.0815 | Cyclohexyl group | Primary, highly characteristic fragment for CPPD-Q identification. nih.govacs.org |

| 215.0815 | 187.0866 | Carbonyl group (C=O) | Secondary fragment confirming the quinone structure. nih.govacs.org |

| 187.0866 | 170.0600 | Ammonia (NH₃) | Tertiary fragment indicating further breakdown of the core structure. nih.govacs.org |

High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap)

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of emerging contaminants like this compound and its transformation products. nih.gov Instruments such as the Orbitrap mass spectrometer provide high resolving power and mass accuracy, which are critical for distinguishing target analytes from complex sample matrix interferences. nih.gov The key advantage of HRMS is its ability to acquire high-resolution full-scan mass data, enabling the accurate determination of elemental compositions for parent ions and their fragments. nih.gov This capability is particularly valuable in identifying unknown transformation products where reference standards are not available.

In the context of substituted p-phenylenediamines (PPDs) like CPPD, HRMS is used to analyze various environmental and consumer product samples, including tire wear particles and recycled rubber. researchgate.netsccwrp.org The high mass accuracy, typically below 5 parts per million (ppm), allows for confident formula assignment, which is the first step in structure elucidation. nih.gov For instance, HRMS can differentiate between compounds with very similar nominal masses but different elemental formulas, a common challenge in environmental analysis. The technology's ability to perform retrospective data analysis is another significant benefit; previously acquired full-scan data can be re-interrogated for newly suspected contaminants without needing to re-run the samples. nih.govnih.gov

Table 1: Advantages of HRMS for the Analysis of CPPD and its Transformation Products

| Advantage | Description | Relevance to CPPD Analysis |

|---|---|---|

| High Mass Accuracy (<5 ppm) | Provides confident determination of the elemental composition of ions. nih.gov | Facilitates the identification of unknown CPPD transformation products by providing their exact molecular formulas. |

| High Resolving Power | Ability to separate ions with very close mass-to-charge ratios. nih.gov | Crucial for resolving CPPD and its derivatives from thousands of co-eluting matrix components in complex samples like urban runoff or tire extracts. sccwrp.org |

| Full-Scan Data Acquisition | Captures a complete mass spectrum of all ions within a specified range. | Enables retrospective analysis, allowing for the future screening of newly identified CPPD-related compounds in previously analyzed samples. nih.gov |

| Sensitivity | Capable of detecting analytes at very low concentrations (ng/L or pg/m³). nih.gov | Essential for environmental monitoring where CPPD and its transformation products may be present at trace levels. |

Tandem Mass Spectrometry (MS/MS) Approaches